Cas no 1251695-79-0 (N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamide)

N-(3-クロロ-2-メチルフェニル)-4-エチル-7-ヒドロキシ-5-オキソ-4H,5H-チエノ[3,2-b]ピリジン-6-カルボキサミドは、高度に特異的なチエノピリジン系化合物であり、医薬品中間体や生物活性研究において重要な役割を果たします。その特徴的な構造(塩素置換芳香環とヒドロキシル基を有する縮合複素環)により、標的タンパク質との選択的相互作用が可能です。7位のヒドロキシル基は分子内水素結合を形成し、化合物の安定性を向上させます。また、5位のケトン基は求電子性中心として機能し、生体分子との反応性を制御します。この化合物は有機合成における多様な修飾可能性を提供し、薬理活性の最適化に有用です。

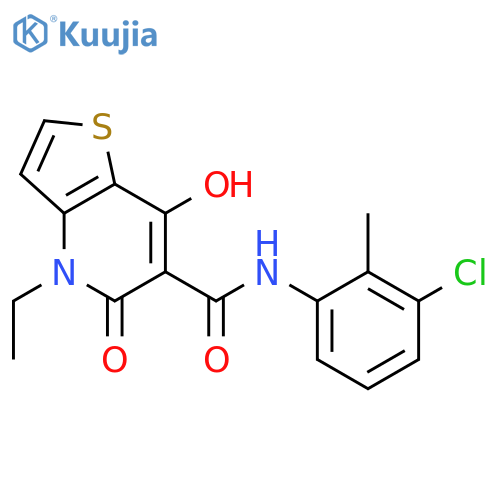

1251695-79-0 structure

商品名:N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamide

N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamide

- N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide

- 1251695-79-0

- N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

- F3406-8945

- AKOS024443756

- N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide

-

- インチ: 1S/C17H15ClN2O3S/c1-3-20-12-7-8-24-15(12)14(21)13(17(20)23)16(22)19-11-6-4-5-10(18)9(11)2/h4-8,21H,3H2,1-2H3,(H,19,22)

- InChIKey: UCOFIBKSUBZKNR-UHFFFAOYSA-N

- ほほえんだ: C12C=CSC=1C(O)=C(C(NC1=CC=CC(Cl)=C1C)=O)C(=O)N2CC

計算された属性

- せいみつぶんしりょう: 362.0491912g/mol

- どういたいしつりょう: 362.0491912g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 3

- 複雑さ: 568

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 97.9Ų

N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3406-8945-15mg |

N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |

1251695-79-0 | 15mg |

$89.0 | 2023-09-10 | ||

| Life Chemicals | F3406-8945-10μmol |

N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |

1251695-79-0 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3406-8945-1mg |

N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |

1251695-79-0 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F3406-8945-2μmol |

N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |

1251695-79-0 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F3406-8945-3mg |

N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |

1251695-79-0 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3406-8945-10mg |

N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |

1251695-79-0 | 10mg |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F3406-8945-5μmol |

N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |

1251695-79-0 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3406-8945-2mg |

N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |

1251695-79-0 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F3406-8945-5mg |

N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |

1251695-79-0 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3406-8945-4mg |

N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |

1251695-79-0 | 4mg |

$66.0 | 2023-09-10 |

N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamide 関連文献

-

1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

4. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

1251695-79-0 (N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamide) 関連製品

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量